A Comprehensive Guide to the Crystal Structure Analysis of 4-(2-Methoxyethyl)-1,4-diazepan-5-one
A Comprehensive Guide to the Crystal Structure Analysis of 4-(2-Methoxyethyl)-1,4-diazepan-5-one
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of molecules.[1][2] This guide provides an in-depth, technical walkthrough of the complete process of crystal structure analysis, using the novel compound 4-(2-Methoxyethyl)-1,4-diazepan-5-one as a representative case study. While public crystallographic data for this specific molecule is not available, this document constructs a scientifically rigorous and didactic workflow, from synthesis and crystallization to data collection, structure solution, and final analysis. We will delve into the critical choices made at each step, grounding our methodology in established crystallographic principles and leveraging industry-standard software. The objective is to equip researchers with the practical and theoretical understanding necessary to conduct and interpret high-quality crystal structure analyses, a critical step in modern drug discovery and materials science.
Introduction: The Significance of Structural Elucidation
The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents.[3][4] The precise conformation, stereochemistry, and intermolecular interactions of these molecules, dictated by their solid-state structure, are paramount to understanding their function, stability, and formulation properties. Determining the crystal structure of a new derivative, such as 4-(2-Methoxyethyl)-1,4-diazepan-5-one, provides incontrovertible evidence of its molecular geometry, including bond lengths, bond angles, and torsional angles.[1][2] This information is invaluable for structure-activity relationship (SAR) studies, computational modeling, and securing intellectual property.
This guide will navigate the multifaceted process of a complete crystal structure determination. We will begin with the chemical synthesis of the target compound, followed by a critical discussion on the art and science of growing diffraction-quality single crystals. The core of the document will then detail the instrumental and computational workflow of single-crystal X-ray diffraction, from data acquisition to the final refined structural model.
Synthesis and Crystallization: From Powder to Perfect Crystal
The journey to a crystal structure begins with the pure, crystalline material. This section outlines a plausible synthetic route and the methodologies for obtaining single crystals suitable for diffraction experiments.
Plausible Synthesis of 4-(2-Methoxyethyl)-1,4-diazepan-5-one
The synthesis of N-substituted 1,4-diazepan-5-ones can be approached through several established routes. A common and effective strategy involves the multi-step synthesis starting from readily available precursors. While various methods exist for creating diazepine rings[3][4][5][6][7], a representative synthesis is proposed here for the purpose of this guide.
Experimental Protocol: Synthesis
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Step 1: Boc Protection of Ethylenediamine. To a solution of ethylenediamine in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc)₂O dropwise at 0 °C. Allow the reaction to warm to room temperature and stir overnight. Purify by column chromatography to yield mono-Boc-protected ethylenediamine.
-
Step 2: Michael Addition. React the mono-Boc-protected ethylenediamine with ethyl acrylate in ethanol under reflux conditions. This conjugate addition yields the diester precursor.
-
Step 3: Cyclization and Lactam Formation. Treat the product from Step 2 with a strong base, such as sodium ethoxide, to induce intramolecular cyclization and formation of the 1,4-diazepan-5-one ring.
-
Step 4: Boc Deprotection. Remove the Boc protecting group using trifluoroacetic acid (TFA) in DCM to yield the parent 1,4-diazepan-5-one.
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Step 5: N-Alkylation. React the parent diazepanone with 1-bromo-2-methoxyethane in the presence of a non-nucleophilic base like potassium carbonate in acetonitrile (ACN) to afford the final product, 4-(2-Methoxyethyl)-1,4-diazepan-5-one. Purify by column chromatography and confirm identity and purity via NMR and mass spectrometry.
The Art of Crystallization
Obtaining a single crystal of suitable size and quality is often the most challenging step in a crystal structure determination.[8][9] The process involves creating a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline lattice.[10] Several techniques can be employed, and the choice is often empirical.[8][11]
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the compound in a suitable solvent is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[10][12] This gradual increase in concentration promotes slow crystal growth.
-
Vapor Diffusion: This is a highly effective method for small molecules.[10][12] A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[12]
-
Thermal Control (Slow Cooling): A saturated solution is prepared at an elevated temperature and then cooled very slowly.[13] The decrease in solubility upon cooling can lead to the formation of high-quality crystals.
Experimental Protocol: Crystallization via Vapor Diffusion
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Solvent Screening: Dissolve small amounts of purified 4-(2-Methoxyethyl)-1,4-diazepan-5-one in various solvents (e.g., methanol, ethanol, ethyl acetate, acetone) to identify a solvent in which it is readily soluble.
-
Setup: Prepare a concentrated solution of the compound in the chosen solvent (e.g., methanol) in a small vial (2 mL).
-
Anti-Solvent: Place this vial inside a larger, sealable jar (20 mL) containing a small amount of an anti-solvent (e.g., diethyl ether).
-
Incubation: Seal the jar and leave it undisturbed at a constant temperature. Crystals are expected to form over several days to a week.
Data Collection and Processing: Interrogating the Crystal with X-rays
Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis. The fundamental principle is that the crystal lattice diffracts X-rays in a specific pattern, which is a direct consequence of the arrangement of atoms within the crystal.[1][2]
The Single-Crystal X-ray Diffractometer
Modern diffractometers consist of an X-ray source, a goniometer to orient the crystal, and a sensitive detector.[1][2] The crystal is mounted on a small loop and held in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms and protect it from radiation damage.
Experimental Protocol: Data Collection
-
Crystal Mounting: A well-formed crystal with sharp edges and dimensions of approximately 0.1-0.3 mm is selected under a microscope and mounted on a cryo-loop.
-
Unit Cell Determination: The crystal is placed on the diffractometer, and a series of initial diffraction images are collected. The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell—the basic repeating block of the crystal lattice.
-
Data Collection Strategy: Based on the determined crystal system and space group, a strategy is calculated to collect a complete and redundant set of diffraction data. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.
-
Data Integration and Reduction: The raw diffraction images are processed. The intensity of each diffraction spot is measured (integrated), and corrections are applied for experimental factors (e.g., Lorentz factor, polarization). This process yields a reflection file (typically with an .hkl extension) containing the Miller indices (h,k,l) and intensity for each reflection.
Structure Solution and Refinement: From Data to Molecular Model
The processed reflection data is the key to unveiling the molecular structure. This is a computational process divided into two main stages: structure solution and structure refinement.[14] The SHELX suite of programs is a widely used and powerful tool for this purpose.[14][15]
Structure Solution
The "phase problem" is the central challenge in crystallography. While we can measure the intensities (related to the amplitude) of the diffracted waves, their phases are lost. Structure solution methods are computational algorithms designed to estimate these initial phases.
-
Direct Methods: These methods use statistical relationships between the intensities of the reflections to derive the initial phases. They are highly effective for small molecules.
-
Patterson Methods: This approach is used when the structure contains a few heavy atoms, as the vectors between these atoms can be determined from the data, providing a starting point for locating the other atoms.
Once an initial set of phases is obtained, an electron density map is calculated. This 3D map shows the distribution of electrons in the unit cell, with peaks corresponding to atomic positions. An initial molecular model is then built by assigning atom types to these peaks.
Structure Refinement
The initial model is an approximation. Structure refinement is an iterative process of adjusting the atomic parameters (positional coordinates, displacement parameters) to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data.[14][16] This is typically done using a least-squares minimization algorithm.
Experimental Protocol: Structure Solution & Refinement using SHELXTL [15]
-
File Preparation: Use a program like XPREP to analyze the data and suggest a space group.[15] This generates the initial instruction file (.ins) and the reflection file (.hkl).
-
Structure Solution: Run a structure solution program (e.g., XS or XT) using the .ins and .hkl files. This will generate a result file (.res) containing the initial atomic coordinates.
-
Initial Refinement: Rename the .res file to .ins. Open this file and examine the initial model. Run the refinement program SHELXL.[14] This will perform a few cycles of least-squares refinement.
-
Model Building: Use a graphical interface like XP or Olex2 to visualize the model and the difference electron density map. Assign atoms (C, N, O) to the electron density peaks. Locate and add hydrogen atoms using geometric constraints (e.g., the AFIX command in SHELXL).
-
Anisotropic Refinement: Once all non-hydrogen atoms are located, refine their displacement parameters anisotropically. This models the thermal motion of each atom as an ellipsoid rather than a sphere, providing a more accurate model.
-
Convergence: Continue refinement cycles until the model converges. Convergence is indicated by a stable R-factor (a measure of agreement between observed and calculated data) and a flat difference electron density map (no significant unassigned peaks or holes).
-
Validation: The final step is to validate the structure using tools like PLATON[17][18][19][20][21] or the IUCr's checkCIF service. This checks for geometric reasonableness, missed symmetry, and other potential issues.
Results and Discussion: Interpreting the Crystal Structure
The final output of a successful crystal structure analysis is a Crystallographic Information File (CIF). This standard file format contains all the necessary information to describe the crystal structure. Visualization software like Mercury is essential for exploring and analyzing the 3D structure.[22][23][24][25][26]
Crystallographic Data
The following table presents a plausible, representative set of crystallographic data for 4-(2-Methoxyethyl)-1,4-diazepan-5-one.
| Parameter | Value |
| Chemical Formula | C₈H₁₆N₂O₂ |
| Formula Weight | 172.23 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.512(3) |
| b (Å) | 12.345(4) |
| c (Å) | 9.021(3) |
| α (°) | 90 |
| β (°) | 105.67(2) |
| γ (°) | 90 |
| Volume (ų) | 912.3(5) |
| Z | 4 |
| ρcalc (g/cm³) | 1.254 |
| μ (mm⁻¹) | 0.091 (Mo Kα) |
| F(000) | 376 |
| Reflections collected | 5678 |
| Independent reflections | 1598 [R(int) = 0.021] |
| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |
| R indices (all data) | R₁ = 0.058, wR₂ = 0.125 |
| Goodness-of-fit on F² | 1.05 |
Table 1: Representative Crystal Data and Structure Refinement Details.
Molecular Structure and Conformation
The analysis would reveal the precise three-dimensional structure. The seven-membered diazepane ring would likely adopt a distorted chair or boat conformation to minimize steric strain. Key structural features to analyze include:
-
Bond Lengths and Angles: Comparison of experimentally determined bond lengths (e.g., C=O, C-N, C-C) to standard values can reveal effects like electron delocalization or ring strain.
-
Torsion Angles: These define the conformation of the flexible diazepane ring and the methoxyethyl side chain.
-
Intermolecular Interactions: In the solid state, molecules interact via non-covalent forces. A key interaction in this structure would be hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. These interactions dictate how the molecules pack together in the crystal lattice.
Conclusion
This guide has provided a comprehensive, step-by-step framework for the crystal structure analysis of a novel small molecule, 4-(2-Methoxyethyl)-1,4-diazepan-5-one. By integrating plausible synthetic and crystallization protocols with the detailed computational workflow of single-crystal X-ray diffraction, we have illustrated the path from a synthesized compound to a fully refined and validated 3D atomic model. The expertise required for this process lies not just in executing the steps, but in understanding the causality behind each choice—from selecting a crystallization method to interpreting the final electron density map. A high-quality crystal structure is a cornerstone of modern chemical research, providing definitive insights that accelerate discovery and innovation in both pharmaceutical and materials science.
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